molecular formula C18H22N4O3 B2519624 1-(4-(4-Methoxyphenyl)piperazin-1-yl)-2-((4-methylpyrimidin-2-yl)oxy)ethanone CAS No. 1251635-37-6

1-(4-(4-Methoxyphenyl)piperazin-1-yl)-2-((4-methylpyrimidin-2-yl)oxy)ethanone

Cat. No.: B2519624
CAS No.: 1251635-37-6
M. Wt: 342.399
InChI Key: JBWNKQQWDIBFIL-UHFFFAOYSA-N
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Description

1-(4-(4-Methoxyphenyl)piperazin-1-yl)-2-((4-methylpyrimidin-2-yl)oxy)ethanone is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a methoxyphenyl group and a pyrimidinyl ether moiety, making it a versatile molecule for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(4-Methoxyphenyl)piperazin-1-yl)-2-((4-methylpyrimidin-2-yl)oxy)ethanone typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step often involves the reaction of 4-methoxyphenylamine with piperazine under controlled conditions to form 4-(4-methoxyphenyl)piperazine.

    Etherification Reaction: The next step involves the reaction of the piperazine intermediate with 2-chloro-4-methylpyrimidine in the presence of a base such as potassium carbonate to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(4-Methoxyphenyl)piperazin-1-yl)-2-((4-methylpyrimidin-2-yl)oxy)ethanone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Dihydropyrimidines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-(4-Methoxyphenyl)piperazin-1-yl)-2-((4-methylpyrimidin-2-yl)oxy)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(4-Methoxyphenyl)piperazin-1-yl)-2-((4-methylpyrimidin-2-yl)oxy)ethanone involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, potentially modulating their activity. The methoxyphenyl and pyrimidinyl groups contribute to the compound’s binding affinity and specificity, influencing pathways related to neurotransmission and cellular signaling.

Comparison with Similar Compounds

  • 1-(4-(4-Chlorophenyl)piperazin-1-yl)-2-((4-methylpyrimidin-2-yl)oxy)ethanone
  • 1-(4-(4-Fluorophenyl)piperazin-1-yl)-2-((4-methylpyrimidin-2-yl)oxy)ethanone

Comparison:

  • Structural Differences: The primary difference lies in the substituents on the phenyl ring (methoxy, chloro, fluoro).
  • Chemical Properties: These differences can affect the compound’s reactivity, solubility, and stability.
  • Biological Activity: Variations in substituents can lead to differences in receptor binding affinity and pharmacological effects, making each compound unique in its potential applications.

Properties

IUPAC Name

1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(4-methylpyrimidin-2-yl)oxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-14-7-8-19-18(20-14)25-13-17(23)22-11-9-21(10-12-22)15-3-5-16(24-2)6-4-15/h3-8H,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBWNKQQWDIBFIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)OCC(=O)N2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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